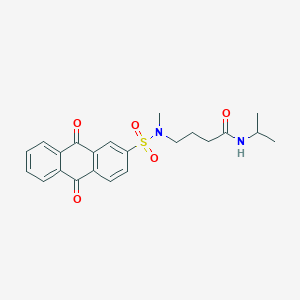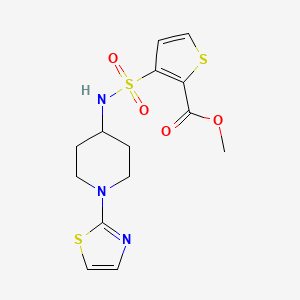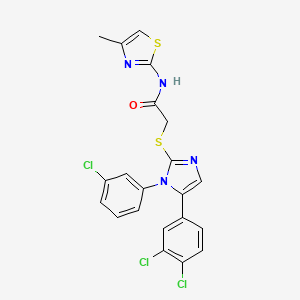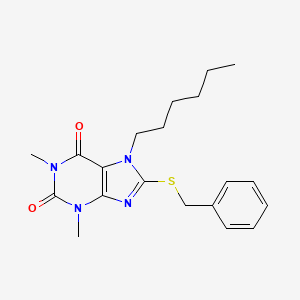
3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The tetrahydroquinoline part of the molecule is a type of heterocyclic compound, which are often bioactive and are found in many important drugs .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of anilines with malonic acid equivalents . Other methods might involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of multiple functional groups including a sulfonamide group, a tetrahydroquinoline group, and a propoxy group .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse due to the presence of multiple reactive sites. For example, the sulfonamide group might undergo hydrolysis, substitution, or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar sulfonamide group and the nonpolar propoxy group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel sulfonamide compounds have been synthesized and characterized, showing significant antimicrobial activity against various bacterial strains and fungal spores. The study highlights the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).
- Another research focused on the structural basis of interaction between carbonic anhydrase and tetrahydroisoquinolin-2-ylsulfonamides, providing insights for designing selective inhibitors for therapeutic applications (Mader et al., 2011).
Biological Applications
- Studies on 4-anilinoquinazolines as inhibitors of cardiac troponin I–interacting kinase (TNNi3K) have provided new understanding of structure-activity relationships, suggesting their potential in cardiac therapy (Asquith et al., 2020).
- Research on N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes demonstrated enhanced antibacterial and antifungal activity upon metal complexation, indicating the relevance of these compounds in antimicrobial strategies. The study also highlighted their DNA interaction, suggesting potential applications in drug design (Kharwar & Dixit, 2021).
Anticancer and Anti-HIV Activities
- The synthesis and evaluation of new 2-mercaptobenzenesulfonamides were reported, with some compounds showing promising in vitro anticancer and anti-HIV activities. This research underscores the therapeutic potential of sulfonamide derivatives in cancer and HIV treatment (Pomarnacka & Kornicka, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-26-19-9-7-17(12-14(19)2)27(24,25)21-16-6-8-18-15(13-16)5-10-20(23)22(18)3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMHJLNFJSTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)




![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)
